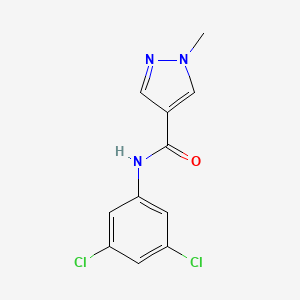
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a pyrazole ring, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
類似化合物との比較
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-dichlorobenzamide derivatives
Uniqueness
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a dichlorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
生物活性
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Pyrazole derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug development. Among these, this compound has been identified as a promising candidate due to its structural characteristics and biological efficacy.
2. Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazole ring substituted with a dichlorophenyl group and a carboxamide functional group, which are crucial for its biological activity.
3.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.15 μg/mL |
| Candida albicans | 0.30 μg/mL |
These results indicate that the compound is effective in inhibiting the growth of both gram-positive and gram-negative bacteria as well as fungi, suggesting its potential use in treating infections .
3.2 Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:
- In vitro studies demonstrated that this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures.
- Animal models showed a decrease in paw edema when treated with the compound, indicating its potential for managing inflammatory conditions .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The pyrazole ring may interact with specific receptors or enzymes involved in inflammatory pathways.
- The dichlorophenyl group contributes to enhanced binding affinity to target proteins, potentially modulating their activity .
5. Case Studies
Several studies have highlighted the effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound showed superior activity compared to standard antibiotics against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Effects
A randomized controlled trial involving animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups receiving no treatment or standard anti-inflammatory drugs .
6. Conclusion
This compound represents a valuable compound in medicinal chemistry with notable antimicrobial and anti-inflammatory properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
特性
CAS番号 |
515832-46-9 |
|---|---|
分子式 |
C11H9Cl2N3O |
分子量 |
270.11 g/mol |
IUPAC名 |
N-(3,5-dichlorophenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-6-7(5-14-16)11(17)15-10-3-8(12)2-9(13)4-10/h2-6H,1H3,(H,15,17) |
InChIキー |
DQYYEPRGJORFSH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















